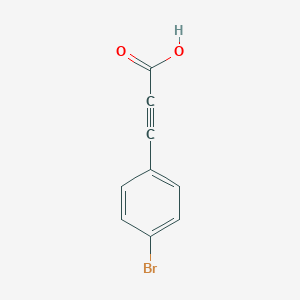

3-(4-Bromophenyl)-2-propynoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFOMZGALYVQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25294-65-9 | |

| Record name | 3-(4-bromophenyl)propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-2-propynoic acid from 4-Bromoiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(4-bromophenyl)-2-propynoic acid, a valuable building block in medicinal chemistry and materials science. The selected synthetic route leverages the differential reactivity of the carbon-halogen bonds in 4-bromoiodobenzene to achieve a highly chemoselective Sonogashira coupling, followed by a robust deprotection and carboxylation sequence. This document details the underlying chemical principles, provides step-by-step experimental procedures, and offers practical insights into reaction optimization and troubleshooting, ensuring a reproducible and efficient synthesis.

Strategic Overview: A Chemoselective Approach

The synthesis of 3-(4-bromophenyl)-2-propynoic acid from 4-bromoiodobenzene is a classic example of exploiting differential reactivity in cross-coupling chemistry. The starting material possesses two potential reaction sites for palladium-catalyzed coupling: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is perfectly suited for this transformation.[1][2]

The key to this strategy lies in the relative bond dissociation energies and the kinetics of oxidative addition to the palladium(0) catalyst. The C-I bond is weaker and more reactive than the C-Br bond, allowing for the selective oxidative addition of the aryl iodide to the palladium center under carefully controlled conditions.[3] This inherent chemoselectivity enables a clean, high-yield coupling at the iodine-bearing position while leaving the bromine atom untouched for potential future modifications.

The overall synthetic pathway is executed in two primary stages:

-

Stage 1: Chemoselective Sonogashira Coupling: 4-bromoiodobenzene is selectively coupled with trimethylsilylacetylene (TMSA) at the C-I bond. TMSA is used as a stable and safe surrogate for acetylene gas, with the trimethylsilyl (TMS) group serving to protect the acidic alkyne proton, thereby preventing undesired side reactions like homocoupling.[4]

-

Stage 2: Deprotection and Carboxylation: The TMS group is cleaved from the resulting 1-bromo-4-((trimethylsilyl)ethynyl)benzene intermediate. The now-terminal alkyne, 1-bromo-4-ethynylbenzene, is then deprotonated with a strong base and quenched with carbon dioxide (dry ice) to yield the final carboxylic acid product.

Caption: High-level synthetic workflow.

Part I: Chemoselective Sonogashira Coupling

Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker C-I bond of 4-bromoiodobenzene to form a Pd(II)-aryl complex.

-

Transmetalation: A copper(I)-acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

Copper(I) iodide reacts with the terminal alkyne (in this case, TMSA) in the presence of a base (e.g., triethylamine) to form a copper(I)-acetylide intermediate. This species is crucial for the transmetalation step.

-

The higher reactivity of aryl iodides compared to aryl bromides in the oxidative addition step is the cornerstone of this synthesis's selectivity.[3]

Caption: Simplified Sonogashira catalytic cycle.

Detailed Experimental Protocol: Synthesis of 1-Bromo-4-((trimethylsilyl)ethynyl)benzene

Materials:

-

4-Bromoiodobenzene (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, oven-flamed Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoiodobenzene, PdCl₂(PPh₃)₂ catalyst, and CuI.

-

Add anhydrous THF and anhydrous triethylamine (e.g., a 2:1 THF/Et₃N mixture, ~0.2 M concentration relative to the aryl halide).

-

Stir the mixture to dissolve the solids. The solution will typically turn a pale yellow/green.

-

Add trimethylsilylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[4]

-

Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvents.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane or hexane/ethyl acetate gradient, to yield 1-bromo-4-((trimethylsilyl)ethynyl)benzene as a solid.

Part II: Deprotection and Carboxylation

Rationale and Method Selection

The conversion of the TMS-protected alkyne to the final carboxylic acid involves two distinct chemical transformations:

-

TMS Deprotection: The silicon-carbon bond is labile under basic or fluoride-mediated conditions. A mild and highly effective method involves using a catalytic amount of a base like potassium carbonate in methanol.[7][8] The methoxide ion attacks the silicon center, leading to the cleavage of the Si-C bond and formation of the terminal alkyne.[8] This method is advantageous as it is inexpensive, uses common lab reagents, and the work-up is straightforward.[4][7]

-

Alkyne Carboxylation: The terminal proton of the resulting 1-bromo-4-ethynylbenzene is weakly acidic. Treatment with a very strong base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) quantitatively deprotonates the alkyne to form a lithium acetylide.[9] This potent nucleophile readily attacks the electrophilic carbon of solid carbon dioxide (dry ice) to form a lithium carboxylate salt.[10] An acidic work-up then protonates the carboxylate to yield the final product, 3-(4-bromophenyl)-2-propynoic acid.

Detailed Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-2-propynoic acid

Step A: Deprotection of 1-Bromo-4-((trimethylsilyl)ethynyl)benzene

Materials:

-

1-Bromo-4-((trimethylsilyl)ethynyl)benzene (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (0.2-0.5 eq)

-

Methanol (MeOH)

Procedure:

-

Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.[7]

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.[4]

-

Work-up: Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting 1-bromo-4-ethynylbenzene is often pure enough to be used directly in the next step.[4][11][12]

Step B: Carboxylation of 1-Bromo-4-ethynylbenzene

Materials:

-

1-Bromo-4-ethynylbenzene (1.0 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Carbon dioxide, solid (dry ice), crushed

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Procedure:

-

CAUTION: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere by trained personnel.[13]

-

Dissolve 1-bromo-4-ethynylbenzene in anhydrous THF in a dry Schlenk flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change (often to yellow or orange) indicates the formation of the lithium acetylide.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

In a separate beaker, crush a generous excess of dry ice. CAUTION: Handle dry ice with appropriate insulating gloves.

-

Rapidly transfer the cold acetylide solution via cannula into the beaker of crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature. As the excess CO₂ sublimes, the slurry will become a solution or suspension.

-

Work-up: Carefully quench the reaction mixture by adding water.

-

Acidify the aqueous mixture to pH ~2 with 1 M HCl. The product should precipitate as a solid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization (e.g., from a toluene/hexane mixture) or by column chromatography to yield pure 3-(4-bromophenyl)-2-propynoic acid.

Data Summary & Characterization

| Parameter | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | 1-Bromo-4-ethynylbenzene | 3-(4-Bromophenyl)-2-propynoic acid |

| Formula | C₁₁H₁₃BrSi | C₈H₅Br | C₉H₅BrO₂ |

| MW ( g/mol ) | 253.21 | 181.03 | 225.04[14] |

| Typical Yield | >90% | >95% (crude) | 75-85% |

| Appearance | White to off-white solid | White to yellow solid[15] | White to pale yellow solid |

| Melting Point | ~80-84 °C | 64-67 °C[11][12] | ~165-169 °C |

Expected Characterization Data for 3-(4-Bromophenyl)-2-propynoic acid:

-

¹H NMR: Peaks corresponding to the aromatic protons on the bromophenyl ring and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Signals for the quaternary alkyne carbons, the carboxyl carbon, and the aromatic carbons.

-

IR Spectroscopy: A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), a broad O-H stretch (~2500-3300 cm⁻¹), and a C≡C stretch (~2200 cm⁻¹).

Troubleshooting and Safety

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low yield in Sonogashira | Inactive catalyst; insufficient base; presence of oxygen. | Use fresh, high-quality catalyst and anhydrous, de-gassed solvents. Ensure the reaction is run under a strictly inert atmosphere. |

| Formation of homocoupled alkyne | Presence of oxygen; insufficient copper catalyst. | De-gas solvents thoroughly. Ensure proper catalyst loading. |

| Incomplete TMS deprotection | Insufficient K₂CO₃ or reaction time; wet methanol. | Add more K₂CO₃ or increase reaction time. Use anhydrous methanol. |

| Low yield in carboxylation | Inactive n-BuLi; premature quenching by moisture/air. | Titrate n-BuLi before use. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of inert gas. Use freshly crushed dry ice. |

Safety Precautions:

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

n-Butyllithium is extremely pyrophoric and reacts violently with water. Handle only under an inert atmosphere.[13]

-

Palladium catalysts are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable base.

-

Dry ice can cause severe frostbite upon contact with skin.

Conclusion

This guide outlines a reliable and efficient synthesis of 3-(4-bromophenyl)-2-propynoic acid. The strategy hinges on the predictable chemoselectivity of the Sonogashira coupling with 4-bromoiodobenzene, a testament to the power of modern cross-coupling chemistry. The subsequent deprotection and carboxylation steps are robust and high-yielding, making this an excellent route for accessing this important synthetic intermediate. By adhering to the detailed protocols and safety guidelines presented, researchers can confidently reproduce this synthesis for applications in drug discovery and materials development.

References

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 1-溴-4-苯乙炔 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 3-(4-Bromophenyl)propiolic Acid synthesis - chemicalbook [chemicalbook.com]

- 15. 1-Bromo-4-ethynylbenzene | 766-96-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

"3-(4-Bromophenyl)-2-propynoic acid" CAS number 25294-65-9

A-Z Technical Guide: 3-(4-Bromophenyl)-2-propynoic Acid

Section 1: Core Introduction and Strategic Importance

3-(4-Bromophenyl)-2-propynoic acid, registered under CAS number 25294-65-9, is a crystalline organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Structurally, it is an aryl propiolic acid characterized by a phenyl ring substituted with a bromine atom at the para-position and a propynoic acid group. This unique trifunctional architecture—comprising an aryl halide, an alkyne, and a carboxylic acid—renders it an exceptionally versatile and valuable building block in modern organic synthesis.

The strategic importance of this molecule lies in the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions. This allows for a modular and sequential approach to the construction of complex molecular frameworks. The aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions, the alkyne moiety is primed for cycloadditions and coupling chemistry, and the carboxylic acid provides a site for derivatization or can act as a directing group. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in research and development.

Section 2: Physicochemical and Safety Profile

A precise understanding of the compound's properties is foundational to its effective use in a laboratory setting.

Key Physicochemical Data

The essential properties of 3-(4-Bromophenyl)-2-propynoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 25294-65-9 | [1] |

| IUPAC Name | 3-(4-bromophenyl)-2-propynoic acid | [1] |

| Synonyms | 3-(4-Bromophenyl)propiolic acid | [1] |

| Molecular Formula | C₉H₅BrO₂ | [2] |

| Molecular Weight | 225.04 g/mol | [3] |

| Appearance | Powder to crystal | [4] |

| Melting Point | 203 °C (decomposes) | [2][4][5] |

| Boiling Point | 348.6±34.0 °C (Predicted) | [4][5] |

| Density | 1.72±0.1 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Methanol | [4] |

Safety and Handling

As a laboratory chemical, 3-(4-Bromophenyl)-2-propynoic acid requires careful handling to minimize risk.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

-

Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.

Section 3: Synthesis Methodology

The most direct and common synthesis of 3-(4-Bromophenyl)-2-propynoic acid involves the carboxylation of the corresponding terminal alkyne, 4-bromophenylacetylene. This method is efficient and proceeds via the formation of a highly reactive organometallic intermediate.

Core Reaction: Carboxylation of 4-Bromophenylacetylene.

The process involves two main conceptual steps:

-

Deprotonation of the Alkyne: A strong base, typically an organolithium reagent like n-butyllithium or a Grignard reagent, is used to abstract the acidic terminal alkyne proton from 4-bromophenylacetylene. This generates a potent arylacetylide nucleophile. The choice of a Grignard reagent is often cited as a robust method for this transformation.

-

Carboxylation: The generated nucleophile readily attacks the electrophilic carbon of carbon dioxide (introduced as dry ice or CO₂ gas), forming a carboxylate salt.

-

Acidic Workup: Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final 3-(4-Bromophenyl)-2-propynoic acid product.

Section 4: Core Reactivity and Synthetic Potential

The synthetic utility of 3-(4-Bromophenyl)-2-propynoic acid stems from its three distinct reactive centers. The ability to perform selective transformations at each site makes it a powerful tool for building molecular complexity.

Sources

An In-depth Technical Guide to 3-(4-Bromophenyl)-2-propynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-2-propynoic acid, a valuable building block in organic synthesis and a precursor to potentially novel therapeutic agents. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

Molecular Formula: C₉H₅BrO₂

Molecular Weight: 225.04 g/mol

Also known as 3-(4-Bromophenyl)propiolic acid, this compound is characterized by a phenyl ring substituted with a bromine atom at the para position, and a propynoic acid moiety. The presence of the electron-withdrawing bromine atom and the reactive alkyne and carboxylic acid functional groups make it a versatile intermediate for a variety of chemical transformations.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 225.04 g/mol | |

| Molecular Formula | C₉H₅BrO₂ | |

| Boiling Point (Predicted) | 348.6±34.0 °C | |

| Density (Predicted) | 1.72±0.1 g/cm³ | |

| Solubility | Soluble in Methanol | |

| Physical Form | Powder to crystal |

Synthesis of 3-(4-Bromophenyl)-2-propynoic Acid

The primary synthetic route to 3-(4-Bromophenyl)-2-propynoic acid involves the carboxylation of a terminal alkyne. A common and effective method utilizes the Grignard reagent of 4-bromophenylacetylene followed by quenching with carbon dioxide.

Experimental Protocol: Carboxylation of 4-Bromophenylacetylene

This protocol is a generalized procedure based on established methods for the carboxylation of terminal alkynes.[1][2]

Materials:

-

4-Bromophenylacetylene

-

Magnesium turnings

-

Ethyl bromide (for Grignard initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, hexanes)

Workflow:

Caption: Synthesis workflow for 3-(4-Bromophenyl)-2-propynoic acid.

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.

-

Slowly add a solution of 4-bromophenylacetylene in anhydrous diethyl ether or THF to the activated magnesium. The reaction is exothermic and should be controlled with an ice bath.

-

Stir the mixture until the magnesium is consumed, indicating the formation of the 4-bromophenylacetylide Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in a dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO₂) in excess to the cooled solution. The Grignard reagent will react with the carbon dioxide in a nucleophilic addition.

-

Allow the reaction mixture to slowly warm to room temperature.

-

-

Acidic Workup and Extraction:

-

Once at room temperature, cautiously quench the reaction mixture by pouring it over a mixture of crushed ice and a dilute solution of hydrochloric acid. This will protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure 3-(4-Bromophenyl)-2-propynoic acid.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring. Due to the bromine substituent, these protons will likely appear as two doublets in the aromatic region (approximately 7.5-7.8 ppm). The carboxylic acid proton will exhibit a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two sp-hybridized carbons of the alkyne (around 80-90 ppm). The carbonyl carbon of the carboxylic acid will appear significantly downfield (above 150 ppm). The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine showing a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by a strong, sharp absorption band for the alkyne C≡C stretch, typically in the range of 2100-2260 cm⁻¹. A broad O-H stretching vibration from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be observed around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M⁺ and M+2 peaks) will be observed. Fragmentation may involve the loss of the carboxyl group (-COOH) and other characteristic fragmentations of the aromatic ring.

Reactivity and Applications in Synthesis

The trifunctional nature of 3-(4-Bromophenyl)-2-propynoic acid (alkyne, carboxylic acid, and aryl bromide) makes it a highly versatile synthetic intermediate.

Caption: Reactivity of 3-(4-Bromophenyl)-2-propynoic acid.

As a Building Block in Drug Discovery and Materials Science

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] While the direct biological activity of 3-(4-Bromophenyl)-2-propynoic acid is not extensively documented, its derivatives hold significant potential. The reactive handles on this molecule allow for its incorporation into more complex structures, making it a valuable starting material for the synthesis of novel drug candidates.

The rigid, linear structure imparted by the alkyne and phenyl groups also makes this molecule an interesting component for the development of new materials, such as polymers and functional organic molecules with specific electronic or optical properties.

Conclusion

3-(4-Bromophenyl)-2-propynoic acid is a versatile and valuable chemical entity for researchers in organic synthesis, medicinal chemistry, and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to a wide array of more complex molecules. While detailed experimental data for this specific compound is not as prevalent as for its saturated analog, its synthesis is achievable through established methods, and its reactivity can be reliably predicted. As the demand for novel chemical structures continues to grow, the utility of such multifunctional building blocks will undoubtedly increase.

References

-

Organic Syntheses: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]

-

The Royal Society of Chemistry: Supplementary Material. Available at: [Link]

-

Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate: (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Available at: [Link]

-

Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma. Available at: [Link]

-

NIST WebBook: 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

-

Chemcasts: 3-(4-Bromophenyl)propionic acid (CAS 1643-30-7) Properties | Density, Cp, Viscosity. Available at: [Link]

-

NIST WebBook: 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Available at: [Link]

-

Organic Syntheses: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Available at: [Link]

-

Quick Company: Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]

- Google Patents: EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

PubChem: 3-(4-Bromophenyl)propionic acid. Available at: [Link]

-

ResearchGate: a brief review on recent advancements and biological activities of aryl propionic acid derivatives. Available at: [Link]

-

Doc Brown's Chemistry: Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]

-

NIST WebBook: 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. Available at: [Link]

-

IJPPR: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Available at: [Link]

-

Organic Chemistry Data: NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Doc Brown's Chemistry: mass spectrum of propanoic acid. Available at: [Link]

-

ResearchGate: What are the shielding and deshielding effects in 3-bromo propanoic acid?. Available at: [Link]

-

ChemBK: 3-(4-BROMOPHENYL)PROPIONIC ACID. Available at: [Link]

-

Chemistry Stack Exchange: Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

-

PubChem: 3-Bromopropionic acid. Available at: [Link]

-

MDPI: Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]

- 3. rsc.org [rsc.org]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 3-(4-Bromophenyl)-2-propynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-2-propynoic acid, a halogenated arylalkynoic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a phenyl ring, a carboxylic acid moiety, and a bromine atom imparts a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physicochemical properties, such as solubility and dissolution rate, and for designing new molecular entities with desired biological activities. This guide provides a comprehensive overview of the synthesis, crystallization, and a detailed exploration of the predicted crystal structure of 3-(4-Bromophenyl)-2-propynoic acid, based on crystallographic data from analogous compounds.

Synthesis and Crystallization of 3-(4-Bromophenyl)-2-propynoic Acid

The synthesis of 3-(4-Bromophenyl)-2-propynoic acid can be efficiently achieved via a Sonogashira coupling reaction.[1] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, propiolic acid is coupled with a suitable 4-bromophenyl halide.

Experimental Protocol: Synthesis via Sonogashira Coupling

A robust method for the synthesis involves the coupling of aryl bromides with propiolic acid.[2]

Materials:

-

4-Iodobenzonitrile (or other suitable 4-substituted bromo/iodo benzene)

-

Propiolic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable amine base (e.g., triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromophenyl precursor, the palladium catalyst, and CuI.

-

Dissolve the reactants in the anhydrous solvent.

-

Add the amine base to the reaction mixture.

-

Slowly add a solution of propiolic acid in the same solvent to the reaction mixture at room temperature.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for completion.

-

Upon completion, the reaction mixture is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified by column chromatography or recrystallization to yield pure 3-(4-Bromophenyl)-2-propynoic acid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical yet often challenging step for X-ray diffraction analysis.[3] For 3-(4-Bromophenyl)-2-propynoic acid, slow evaporation from a suitable solvent system is a promising technique.

Protocol for Crystallization:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) to achieve a saturated or near-saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with a few small perforations. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals. The ideal crystals for diffraction are transparent and have dimensions of approximately 0.1-0.3 mm.[4]

Caption: Workflow for the synthesis and crystallization of 3-(4-Bromophenyl)-2-propynoic acid.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

While a solved crystal structure for 3-(4-Bromophenyl)-2-propynoic acid is not publicly available, this section outlines the comprehensive, self-validating protocol for its determination.

Step-by-Step Experimental Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of the atomic positions, and to determine anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Data Validation and Deposition: The final crystal structure is validated using software such as PLATON and deposited in a crystallographic database like the Cambridge Structural Database (CSD) to obtain a unique deposition number.[5][6]

Caption: A generalized workflow for single-crystal X-ray structure determination.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of an experimentally determined structure, we can predict the key structural features of 3-(4-Bromophenyl)-2-propynoic acid by analyzing the crystal structures of analogous compounds, namely phenyl-propiolic acid[7][8] and 3-(4-Chlorophenyl)propiolic acid.[9]

Molecular Geometry

The molecule is expected to be largely planar, with the phenyl ring, the ethynyl group, and the carboxylic acid group lying in approximately the same plane. This planarity is a consequence of the sp² hybridization of the phenyl carbons and the carboxyl group, and the sp hybridization of the alkyne carbons.

Intermolecular Interactions

The crystal packing is anticipated to be dominated by a combination of strong hydrogen bonds, halogen bonds, and π-π stacking interactions.

-

Hydrogen Bonding: Carboxylic acids are well-known to form strong intermolecular O-H···O hydrogen bonds.[10][11] It is highly probable that 3-(4-Bromophenyl)-2-propynoic acid will form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif.[12][13]

-

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds.[14][15][16][17][18] A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atom of a carbonyl group or another halogen atom. These interactions are directional and can play a significant role in dictating the crystal packing.

-

π-π Stacking: The planar phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these intermolecular forces will determine the overall packing arrangement of the molecules in the crystal.

Caption: Schematic representation of the predicted intermolecular interactions in the crystal structure.

Predicted Crystallographic Data

Based on the structures of phenyl-propiolic acid[7] and 3-(4-Chlorophenyl)propiolic acid[9], we can anticipate the following for 3-(4-Bromophenyl)-2-propynoic acid:

| Parameter | Predicted Value/Range | Justification |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic carboxylic acids. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Due to the likely formation of centrosymmetric hydrogen-bonded dimers. |

| Z (molecules/unit cell) | 2 or 4 | Typical for small organic molecules in these space groups. |

| Key Bond Lengths (Å) | C≡C: ~1.19, C-C(alkyne-phenyl): ~1.43, C-C(alkyne-carboxyl): ~1.45, C-Br: ~1.90 | Based on standard bond lengths and values from analogous structures. |

| Key Bond Angles (°) | C-C≡C: ~178°, ≡C-C=O: ~120° | The alkyne moiety will be nearly linear. |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and a detailed predictive analysis of the crystal structure of 3-(4-Bromophenyl)-2-propynoic acid. While an experimentally determined crystal structure is not yet available, the analysis of closely related compounds allows for a robust prediction of its molecular geometry and the key intermolecular interactions that govern its solid-state packing. The presented protocols for synthesis, crystallization, and single-crystal X-ray diffraction provide a clear roadmap for researchers aiming to experimentally determine and characterize this and similar compounds. Such structural insights are invaluable for the rational design of new pharmaceuticals and functional materials.

References

- Benghiat, V., & Leiserowitz, L. (1972). The crystal structure of phenyl-propiolic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(8), 2412-2419.

- Desiraju, G. R. (1989). Crystal engineering: the design of organic solids. Elsevier.

- Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of chemical research, 23(4), 120-126.

- Gilli, G., & Gilli, P. (2009). The nature of the hydrogen bond: outline of a comprehensive hydrogen bond theory. Oxford University Press.

- Horiuchi, S., et al. (2018). Large Polarization and Record-High Performance of Energy-Storage Induced by a Phase Change in Organic Molecular Crystals.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

-

PubChem. (n.d.). Phenylpropiolic acid. Retrieved from [Link]

- Jeffrey, G. A., & Saenger, W. (1991). Hydrogen bonding in biological structures. Springer-Verlag.

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

- Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

- Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically driven interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189.

- Grabowski, S. J. (Ed.). (2006). Hydrogen bonding—new insights (Vol. 3). Springer.

-

Wikipedia. (n.d.). Phenylpropiolic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

- Cavallo, G., et al. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601.

-

The Human Metabolome Database. (n.d.). Showing metabocard for Phenylpropiolic acid (HMDB0002359). Retrieved from [Link]

- Metrangolo, P., et al. (2008). The halogen bond in the design of functional supramolecular materials: recent advances. Accounts of chemical research, 41(3), 387-395.

- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl) prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6.

-

PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. Retrieved from [Link]

-

Scientific & Academic Publishing. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Retrieved from [Link]

-

ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

-

ResearchGate. (2020). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Retrieved from [Link]

-

De Gruyter. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Journal of Chemical Education. (2003). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]

-

Semantic Scholar. (2013). Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. Retrieved from [Link]

-

NIST. (n.d.). Phenylpropiolic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Chapter 3: Design and Structural Chemistry of Halogen-bonded Co-crystals. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2004). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

SciELO South Africa. (2016). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenyl)-2-cyano-2-propenoic acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-(4-Bromophenyl)propionic acid. Retrieved from [Link]

-

Springer. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature | Semantic Scholar [semanticscholar.org]

- 3. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

Electronic Properties of 3-(4-Bromophenyl)-2-propynoic Acid: A Theoretical and Application-Focused Analysis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Multifunctional Scaffold

3-(4-Bromophenyl)-2-propynoic acid is a fascinating organic molecule that stands at the intersection of materials science and medicinal chemistry. Its structure is a deliberate assembly of three key functional components: a brominated phenyl ring, a rigid alkyne (propynoic acid) linker, and a terminal carboxylic acid group. This unique combination imparts a rich set of electronic characteristics that are ripe for exploration. The phenylpropiolic acid backbone, to which this molecule belongs, is recognized for its importance in creating materials with enhanced performance and stability[1]. Derivatives have shown potential in applications ranging from luminescent materials to novel therapeutics, such as GPR40 agonists for treating type 2 diabetes[1][2].

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted through an analysis of its constituent parts and by leveraging modern computational chemistry techniques. The presence of the electron-withdrawing bromine atom and carboxylic acid group, combined with the π-conjugated system of the phenyl ring and alkyne bridge, suggests a highly tunable electronic profile. This guide provides a comprehensive analysis of these properties, outlines a robust workflow for their theoretical and experimental validation, and explores their potential in advanced applications.

Section 1: Molecular Architecture and Electronic Influence

The electronic behavior of 3-(4-Bromophenyl)-2-propynoic acid is a direct consequence of the interplay between its functional groups. Understanding their individual contributions is key to predicting the molecule's overall characteristics.

-

4-Bromophenyl Group : The bromine atom exerts a dual electronic effect. Via the sigma bond framework, its high electronegativity results in a strong -I (negative inductive) effect , withdrawing electron density from the phenyl ring. Conversely, its lone pairs can participate in resonance, creating a +R (positive resonance) effect , donating electron density into the π-system. For halogens, the inductive effect typically dominates, rendering the ring electron-deficient and influencing its reactivity and intermolecular interactions.

-

Ethyne (Alkyne) Linker : This C≡C triple bond is a rigid, linear, and electron-rich π-system. It serves as a conjugated bridge, facilitating electronic communication between the phenyl ring and the carboxylic acid. This extended conjugation is crucial for potential optoelectronic applications, as it often leads to smaller HOMO-LUMO gaps and interesting photophysical properties[1].

-

Carboxylic Acid Group : This is a classic electron-withdrawing group due to the electronegativity of the oxygen atoms. It significantly influences the molecule's acidity, solubility, and ability to act as a hydrogen bond donor and acceptor, which is critical for crystal engineering and receptor binding in drug design.

The confluence of these effects results in a polarized molecule with distinct regions of high and low electron density, directly governing its reactivity and potential applications.

Caption: Diagram 1: Electronic influences within the molecule.

Section 2: Theoretical Electronic Properties via Computational Workflow

In the absence of extensive empirical data, Density Functional Theory (DFT) provides a powerful, predictive framework for elucidating electronic properties. A systematic computational approach not only predicts key parameters but also offers mechanistic insights that can guide experimental design.

Proposed Computational Workflow

The causality behind this workflow is to first establish the most stable molecular conformation (geometry optimization) before calculating electronic properties, as these are highly dependent on structure. Frequency analysis serves as a self-validating step to confirm the optimized structure is a true energy minimum.

Caption: Diagram 3: Conceptual HOMO-LUMO distribution.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface, providing an invaluable guide to molecular reactivity.[3][4]

-

Nucleophilic Regions (Negative Potential): The most negative potential (typically colored red) is expected around the carbonyl oxygen of the carboxylic acid, making it a prime site for electrophilic attack and hydrogen bonding.

-

Electrophilic Regions (Positive Potential): Positive potential (blue) will be located around the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and nucleophilic interaction. The hydrogens on the phenyl ring will also exhibit a lesser degree of positive potential.

Section 3: Potential Applications in Research and Development

The predicted electronic properties of 3-(4-Bromophenyl)-2-propynoic acid suggest its utility in two primary domains:

1. Materials Science: Materials containing alkyne groups are noted for their high performance and stability.[1] The rigid, conjugated structure of this molecule makes it an excellent candidate as a building block for:

-

Organic Semiconductors: The tunable HOMO-LUMO gap and potential for intermolecular π-stacking are desirable features for charge transport materials.

-

Molecular Wires: The linear, conjugated backbone could facilitate electron transport over short distances.

-

Luminescent Materials: Phenylpropiolic acid oligomers have been shown to exhibit blue light emission, suggesting that polymers or aggregates of this molecule could have interesting photophysical properties.[1]

2. Drug Development: Phenylpropionic acid derivatives are a well-established scaffold in drug discovery.[2][5] The propynoic acid variant offers a more rigid and sterically defined linker.

-

Scaffold for Medicinal Chemistry: The carboxylic acid can serve as a key interaction point (an anchor) with biological targets, while the bromophenyl group can be used to explore hydrophobic pockets or as a handle for further chemical modification (e.g., via Suzuki or Sonogashira coupling).

-

Fragment-Based Drug Discovery: As a fragment, it presents a unique vector and electronic profile for screening against protein targets.

Section 4: Experimental Protocols

To validate the theoretical predictions, a logical experimental plan is essential. The following protocols are designed to be self-validating and provide a clear path from synthesis to characterization.

Protocol: Synthesis via Sonogashira Coupling

This protocol outlines a standard and reliable method for synthesizing aryl alkynoic acids. The choice of a palladium catalyst and a copper(I) co-catalyst is a field-proven standard for Sonogashira cross-coupling reactions.

Objective: To synthesize 3-(4-Bromophenyl)-2-propynoic acid from 4-bromoiodobenzene and propiolic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 100 mL three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-bromoiodobenzene (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and CuI (0.06 equiv).

-

Solvent and Reagents: Add anhydrous, degassed THF (40 mL) and triethylamine (3.0 equiv). Stir the mixture under a nitrogen atmosphere.

-

Substrate Addition: Slowly add a solution of propiolic acid (1.1 equiv) in THF (10 mL) to the reaction mixture at room temperature over 20 minutes.

-

Reaction Execution: Heat the mixture to 60°C and allow it to stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure acid.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Protocol: Computational Analysis using Gaussian

Objective: To perform DFT calculations to determine the electronic properties of the title molecule.

Step-by-Step Methodology:

-

Structure Creation: Build the 3-(4-Bromophenyl)-2-propynoic acid molecule in GaussView or a similar molecular editor. Perform an initial structure clean-up using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization: Set up a geometry optimization and frequency calculation in Gaussian.

-

Keyword Line: #p opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=chloroform)

-

Rationale: B3LYP is a robust functional for general organic molecules. The 6-311G(d,p) basis set provides a good balance of accuracy and computational cost. The scrf keyword is included to model the implicit effects of a solvent like chloroform, providing more realistic results.

-

-

Validation: After the calculation completes, open the output file and verify that the optimization converged. Check the frequency calculation to ensure there are no imaginary frequencies, confirming the structure is a true energy minimum.

-

HOMO/LUMO Analysis: Visualize the HOMO and LUMO orbitals using GaussView. Record the energies of both orbitals and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

-

MEP Map Generation: Use the optimized coordinates to run a single-point energy calculation. Generate a cube file for the electrostatic potential and map it onto the electron density surface to create the MEP map. Analyze the map to identify regions of negative and positive potential.

Summary Data Table

The following table summarizes the key identifying and predicted properties for 3-(4-Bromophenyl)-2-propynoic acid.

| Property | Value / Prediction | Source / Method |

| IUPAC Name | 3-(4-Bromophenyl)prop-2-ynoic acid | - |

| CAS Number | 25294-65-9 | [6] |

| Molecular Formula | C₉H₅BrO₂ | [6] |

| Molecular Weight | 225.04 g/mol | [6] |

| Predicted HOMO Locus | Phenyl ring and alkyne π-system | Theoretical Analysis |

| Predicted LUMO Locus | Carboxylic acid group and phenyl ring | Theoretical Analysis |

| Predicted ΔE | Moderate; expected > 4.0 eV, suggesting good kinetic stability. | Theoretical Analysis |

| Key Reactive Sites | Nucleophilic: Carbonyl oxygens. Electrophilic: Carboxylic proton. | Theoretical Analysis |

Conclusion and Future Outlook

3-(4-Bromophenyl)-2-propynoic acid is a molecule with significant, albeit largely unexplored, potential. Theoretical analysis founded on established principles of physical organic chemistry and computational methods predicts a rich electronic landscape. The molecule's conjugated and polarized structure makes it a prime candidate for investigation in both materials science and as a novel scaffold in drug discovery. The experimental workflows detailed herein provide a clear and robust path for synthesizing this compound and validating the predicted properties. Future work should focus on synthesizing the molecule and its derivatives, characterizing their photophysical properties (UV-Vis, fluorescence), measuring their electronic conductivity in thin-film formats, and screening them in biological assays to uncover their full potential.

References

- ChemicalBook. (n.d.). 3-(4-Bromophenyl)propionic acid synthesis.

-

Guidechem. (n.d.). What are the synthesis methods and applications of Phenylpropiolic acid?. Retrieved from Guidechem. [1]3. PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. (CID 2735609). Retrieved from PubChem.

- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. In NIST Chemistry WebBook.

- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. Retrieved from a chemical supplier's blog. [5]7. Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)propionic acid 98%. Retrieved from Sigma-Aldrich.

- ChemBK. (2024). 3-(4-BROMOPHENYL)PROPIONIC ACID.

-

ResearchGate. (n.d.). Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. Request PDF. 10. ResearchGate. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. PDF.

- ResearchGate. (2006). 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Request PDF.

- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. In NIST Chemistry WebBook.

-

ChemicalBook. (n.d.). 3-(4-Bromophenyl)propiolic Acid synthesis. Retrieved from ChemicalBook. [6]14. Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from Sigma-Aldrich.

- PubChem. (n.d.). 3-(4-bromophenyl)butanoic acid. (CID 6452773).

- PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. (CID 11447883).

-

ResearchGate. (n.d.). HOMO–LUMO surfaces showing the isodensities of all compounds (3a–3i). Retrieved from ResearchGate. [3]18. Chemcasts. (n.d.). 3-(4-Bromophenyl)propionic acid (CAS 1643-30-7) Properties. Retrieved from Chemcasts.

-

WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from WuXi RCS. [7]20. Sigma-Aldrich. (n.d.). 3-Amino-3-(4-bromophenyl)-propionic acid. Retrieved from Sigma-Aldrich.

-

Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 889-898. [2]22. Kumer, A., Sarker, M. N., & Paul, S. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming. International Journal of Chemistry and Technology, 3(1), 26-37. [4]23. MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2738.

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 263-278. [8]25. Thermo Fisher Scientific. (2009). 3-(4-Bromophenyl)propionic acid - SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.

- American Chemical Society. (2026). Solid-State Synthesis, X-ray Structure, and Guest Inclusion in Octahedral M6L4 Cages Self-Assembled by Tris-pyridyl-benzene (TPB). Inorganic Chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 3-(4-Bromophenyl)propiolic Acid synthesis - chemicalbook [chemicalbook.com]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

Methodological & Application

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)-2-propynoic Acid in Copper-Catalyzed Click Chemistry

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 3-(4-Bromophenyl)-2-propynoic acid in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This versatile reagent incorporates three key functional elements: a terminal alkyne for regioselective triazole formation, a carboxylic acid for subsequent conjugation, and a bromophenyl moiety that serves as a synthetic handle for advanced post-reaction modifications. These notes are designed for researchers in drug discovery, chemical biology, and materials science, offering mechanistic insights and field-proven, step-by-step protocols for both small molecule synthesis and aqueous bioconjugation.

Scientific Principles & Mechanistic Insights

The term "click chemistry," introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] The premier example of this philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that transforms terminal alkynes and organic azides into highly stable 1,4-disubstituted 1,2,3-triazole rings.[2][3] This reaction proceeds with remarkable efficiency and specificity under mild, often aqueous, conditions.[1]

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Causality of the Catalytic Cycle:

-

Formation of Copper(I) Acetylide: The cycle begins with the deprotonation of the terminal alkyne, 3-(4-bromophenyl)-2-propynoic acid, by a Cu(I) species. This forms a π-complex that rapidly rearranges to the key copper(I) acetylide intermediate. This activation is critical, as it significantly increases the nucleophilicity of the alkyne carbon.[4]

-

Coordination and Cyclization: The organic azide is then coordinated to the copper center. The terminal nitrogen of the azide attacks the internal carbon of the copper acetylide, forming a six-membered copper(III) metallacycle.[1][5] This step dictates the regioselectivity, leading exclusively to the 1,4-disubstituted triazole.

-

Ring Contraction & Protonolysis: The metallacycle undergoes ring contraction, followed by protonolysis (cleavage by a proton source, often from the solvent), which releases the stable 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[]

The Unique Utility of 3-(4-Bromophenyl)-2-propynoic Acid

This specific reagent was chosen for its trifunctional nature, which provides significant strategic advantages in complex molecular design.

-

The Terminal Alkyne: This is the core functional group that participates directly in the CuAAC reaction, ensuring reliable and regioselective formation of the triazole linker.

-

The Carboxylic Acid: This group acts as a versatile attachment point. It can be used to conjugate the molecule to amines (e.g., on proteins or surfaces) via standard amide coupling chemistry before the click reaction. Alternatively, it can be preserved during the click reaction and used for subsequent modifications.

-

The Bromophenyl Group: This is a powerful handle for post-click diversification. The carbon-bromine bond is a well-established substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows a researcher to first "click" a molecule into place and then "decorate" it with additional functional groups, a strategy widely used in creating libraries of drug candidates.

Experimental Protocols & Methodologies

General Considerations and Best Practices

-

Safety: Organic azides, especially low molecular weight ones, can be explosive and should be handled with care behind a safety shield. Copper salts can be toxic. Always consult the Safety Data Sheet (SDS) for all reagents.

-

Catalyst Generation: The active catalyst is Cu(I). While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are prone to oxidation. A more common and robust method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[4][7] This continuously regenerates the active Cu(I) species.

-

Preventing Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne. This is promoted by oxygen and Cu(II). Performing the reaction under an inert atmosphere (N₂ or Ar) and ensuring a sufficient excess of the reducing agent (sodium ascorbate) effectively suppresses this byproduct.[4]

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is optimized for the reaction of 3-(4-Bromophenyl)-2-propynoic acid with an organic azide in a standard organic solvent system.

Objective: To synthesize a 1,4-disubstituted triazole for applications in medicinal chemistry or materials science.

Materials:

-

3-(4-Bromophenyl)-2-propynoic acid (1.0 eq)

-

Organic Azide (e.g., Benzyl Azide) (1.0 - 1.1 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Solvent: 1:1 mixture of tert-Butanol and Water, or DMF

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 3-(4-Bromophenyl)-2-propynoic acid (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.2 mmol scale).

-

Inert Atmosphere (Expert Tip): While not always strictly necessary for high-yielding reactions, purging the solution with nitrogen or argon for 5-10 minutes is highly recommended. This minimizes oxygen, preventing catalyst deactivation and the formation of Glaser coupling byproducts, which simplifies purification.

-

Catalyst Addition: Separately prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

-

Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (e.g., 0.2 mL of 0.5 M solution for 10 mol% on a 1 mmol scale) followed by the CuSO₄ solution (e.g., 0.1 mL of 0.1 M solution for 1 mol% on a 1 mmol scale). The solution will often turn a pale yellow or heterogeneous color.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alkyne or azide. Reactions are typically complete within 1-12 hours.

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.

-

Protocol 2: CuAAC for Aqueous Bioconjugation

This protocol is designed for conjugating 3-(4-Bromophenyl)-2-propynoic acid to a biomolecule (e.g., a peptide or protein with an available azide handle) in an aqueous buffer.

Objective: To label a biological molecule while preserving its structure and function.

Key Consideration (The "Why"): The standard CuSO₄/ascorbate system can generate reactive oxygen species (ROS), which can damage sensitive biomolecules. To mitigate this, a copper-chelating ligand is essential. The ligand serves a dual purpose: it stabilizes the Cu(I) oxidation state against disproportionation and oxidation, and it accelerates the catalytic cycle, allowing for lower copper concentrations.[7][8] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice for its efficacy and high water solubility.

Materials:

-

Azide-modified biomolecule (1.0 eq, e.g., 10-100 µM final concentration)

-

3-(4-Bromophenyl)-2-propynoic acid (10-50 eq excess)

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Ligand: THPTA (5 eq relative to copper)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 50-500 µM final concentration)

-

Sodium Ascorbate (5-10 eq relative to copper)

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Alkyne: 10 mM stock of 3-(4-Bromophenyl)-2-propynoic acid in DMSO.

-

Catalyst Premix: A 10X stock containing CuSO₄ and THPTA. For a 500 µM final Cu concentration, this would be 5 mM CuSO₄ and 25 mM THPTA in water.

-

Reductant: Freshly prepared 50 mM sodium ascorbate in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule in PBS buffer. Add the alkyne stock solution to the desired final excess.

-

Catalyst Addition: Add the 10X Catalyst Premix to the reaction tube. Rationale: Premixing the copper and ligand allows the complex to form before it is introduced to the biomolecule, which can improve reaction efficiency.

-

Reaction Initiation: Add the freshly prepared sodium ascorbate stock solution to initiate the reaction. Gently mix.

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Protect the reaction from light if working with fluorescently-labeled molecules.

-

Purification: Once the reaction is complete, the excess small molecules (alkyne, catalyst, ligand) must be removed. This is typically achieved by size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the size and stability of the biomolecule.

Data Summary & Analysis

The choice of reaction parameters depends heavily on the substrate and application. The following table summarizes typical starting conditions.

| Parameter | Protocol 1: Small Molecule | Protocol 2: Bioconjugation | Rationale / Expert Notes |

| Alkyne:Azide Ratio | 1.0 : 1.05 | 10-50 : 1.0 | A slight excess of one reagent drives the reaction to completion. In bioconjugation, a large excess of the small molecule alkyne is used to ensure complete labeling of the precious biomolecule. |

| Solvent | t-BuOH/H₂O, DMF, DMSO | PBS, HEPES, Tris buffer (pH 7-8) | Solvents must be chosen to dissolve all reactants. Amine-containing buffers (like Tris) can sometimes interfere with the copper catalyst; PBS is generally a safe choice. |

| Cu(II) Source | CuSO₄·5H₂O | CuSO₄·5H₂O | Readily available, soluble, and effective precursor. |

| Catalyst Loading | 1 - 5 mol% | 50 - 500 µM | Higher catalyst loading can accelerate the reaction but increases the risk of side reactions or biomolecule damage. |

| Reducing Agent | Sodium Ascorbate (5-20 mol%) | Sodium Ascorbate (250 µM - 5 mM) | Must be in stoichiometric excess relative to copper and any dissolved oxygen to maintain the Cu(I) state. |

| Ligand | Often not required | THPTA, BTTAA (5 eq to Cu) | Critical for protecting biomolecules and accelerating the reaction in dilute aqueous conditions.[8] |

| Temperature | Room Temperature | Room Temperature or 37°C | The reaction is highly exothermic and proceeds rapidly at ambient temperatures.[1] |

References

-

J&K Scientific. 3-(4-Bromophenyl)propionic acid | 1643-30-7. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

IRIS. Green Chemistry - Micellar media in water provide a simple and efficient environment. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Published in Molecules, 2021. Available from: [Link]

-

ResearchGate. CuAAC: The Quintessential Click Reaction. Published in Catalysts, 2021. Available from: [Link]

-

National Institutes of Health (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Published in Chemical Society Reviews, 2008. Available from: [Link]

-

MDPI. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Published in Molecules, 2024. Available from: [Link]

-

Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

-

Science.gov. triazoles: Topics by Science.gov. Available from: [Link]

-

ResearchGate. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Published in Current Protocols in Chemical Biology, 2011. Available from: [Link]

-

Royal Society of Chemistry. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Published in Organic & Biomolecular Chemistry, 2015. Available from: [Link]

-

YouTube. CuAAC click triazole synthesis - laboratory experiment. Published in 2022. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Published in Frontiers in Chemistry, 2022. Available from: [Link]

-

National Institutes of Health (NIH). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Published in Journal of the American Chemical Society, 2014. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Published in Expert Opinion on Drug Discovery, 2019. Available from: [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. Published in Hacettepe University Journal of the Faculty of Pharmacy, 2023. Available from: [Link]

-

ResearchGate. Recent applications of click chemistry in drug discovery. Published in Expert Opinion on Drug Discovery, 2019. Available from: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. jenabioscience.com [jenabioscience.com]

- 8. researchgate.net [researchgate.net]